molecular formula C27H32N3NaO5 B12719999 Oxiranecarboxylic acid, 3-(((1-((4-(diphenylmethyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt CAS No. 84456-38-2

Oxiranecarboxylic acid, 3-(((1-((4-(diphenylmethyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt

Cat. No.: B12719999
CAS No.: 84456-38-2
M. Wt: 501.5 g/mol
InChI Key: JJSRPMLZUUWVJC-UHFFFAOYSA-M
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Description

Oxiranecarboxylic acid, 3-(((1-((4-(diphenylmethyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an oxirane ring and a piperazine moiety, making it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranecarboxylic acid, 3-(((1-((4-(diphenylmethyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt typically involves the reaction of oxiranes with carboxylic acids in the presence of tertiary amines as catalysts. The reaction proceeds through a ring-opening mechanism, where the oxirane ring is opened by the carboxylic acid, forming a β-hydroxypropyl ester . The presence of tertiary amines helps to decrease the curing temperature and affects the regiocontrol of the ring cleavage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-(((1-((4-(diphenylmethyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Oxiranecarboxylic acid, 3-(((1-((4-(diphenylmethyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of oxiranecarboxylic acid, 3-(((1-((4-(diphenylmethyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets oxiranecarboxylic acid, 3-(((1-((4-(diphenylmethyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt apart from similar compounds is its specific chemical structure, which includes a diphenylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

84456-38-2

Molecular Formula

C27H32N3NaO5

Molecular Weight

501.5 g/mol

IUPAC Name

sodium;3-[[1-(4-benzhydrylpiperazin-1-yl)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate

InChI

InChI=1S/C27H33N3O5.Na/c1-18(2)17-21(28-25(31)23-24(35-23)27(33)34)26(32)30-15-13-29(14-16-30)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,18,21-24H,13-17H2,1-2H3,(H,28,31)(H,33,34);/q;+1/p-1

InChI Key

JJSRPMLZUUWVJC-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4C(O4)C(=O)[O-].[Na+]

Origin of Product

United States

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